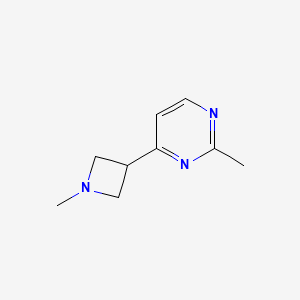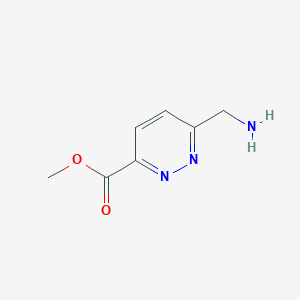
(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid is an organic compound that features a cyclohexene ring attached to an amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and an appropriate amino acid derivative.
Formation of the Cyclohexene Ring: Cyclohexanone undergoes a series of reactions to form the cyclohexene ring. This can involve enamine formation followed by cyclization.
Amino Acid Coupling: The cyclohexene derivative is then coupled with an amino acid derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production efficiently.
化学反応の分析
Types of Reactions
(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexane carboxylic acid.
Reduction: Formation of (S)-2-amino-3-(cyclohexyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials.
作用機序
The mechanism by which (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
3-Cyclohexanepropionic acid: Similar in structure but lacks the amino group.
Cyclohexenone: Contains a cyclohexene ring but differs in functional groups.
Uniqueness
(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid is unique due to the presence of both an amino group and a cyclohexene ring, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in various research and industrial applications.
特性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
(2S)-2-amino-3-(cyclohexen-1-yl)propanoic acid |
InChI |
InChI=1S/C9H15NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h4,8H,1-3,5-6,10H2,(H,11,12)/t8-/m0/s1 |
InChIキー |
HENPBTOHCYVWAU-QMMMGPOBSA-N |
異性体SMILES |
C1CCC(=CC1)C[C@@H](C(=O)O)N |
正規SMILES |
C1CCC(=CC1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[2,3-c]isoquinoline](/img/structure/B11916879.png)



![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B11916902.png)



![(2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B11916920.png)


![2,5-Dimethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11916952.png)


